3-(5-Hydroxypyridin-3-yl)propanoic acid

Description

IUPAC Nomenclature and Molecular Topology

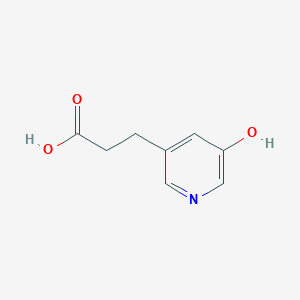

The systematic IUPAC name for this compound is 3-(5-hydroxypyridin-3-yl)propanoic acid (CID 10081037, CID 56977148) . Its molecular formula is $$ \text{C}8\text{H}9\text{NO}_3 $$, with a molecular weight of 167.16 g/mol . The structure consists of a pyridine ring substituted with a hydroxyl group at position 5 and a propanoic acid side chain at position 3 (Figure 1). The SMILES notation is O=C(O)CCC1=CNC=C(O)C1 , reflecting the connectivity of the carboxylic acid group, three-carbon chain, and hydroxypyridine moiety .

Table 1: Molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}8\text{H}9\text{NO}_3 $$ |

| Molecular weight | 167.16 g/mol |

| Hydrogen bond donors | 2 (hydroxyl, carboxylic) |

| Hydrogen bond acceptors | 4 (pyridine N, carbonyl) |

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this compound remains unpublished, analogous hydroxypyridine derivatives exhibit planar aromatic systems with torsional flexibility in side chains . Computational models suggest:

- The pyridine ring adopts a near-planar conformation ($$ \pm 5^\circ $$) due to resonance stabilization.

- The propanoic acid side chain exhibits rotational freedom around the C3-C4 bond, with energy minima at gauche ($$ 60^\circ $$) and anti ($$ 180^\circ $$) conformers .

- Intramolecular hydrogen bonding between the hydroxyl group (O-H) and pyridine nitrogen stabilizes the syn conformation (Figure 2A), while solvent interactions favor anti configurations in polar media .

Spectroscopic Fingerprinting (IR, NMR, MS)

Infrared Spectroscopy

Key IR absorptions (KBr, cm$$ ^{-1} $$):

Nuclear Magnetic Resonance

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):

- δ 12.1 (s, 1H, COOH)

- δ 8.35 (d, $$ J = 2.4 $$ Hz, 1H, H-2 pyridine)

- δ 7.92 (d, $$ J = 2.4 $$ Hz, 1H, H-4 pyridine)

- δ 6.85 (s, 1H, H-6 pyridine)

- δ 2.95 (t, $$ J = 7.6 $$ Hz, 2H, CH$$ _2 $$-COO)

- δ 2.62 (t, $$ J = 7.6 $$ Hz, 2H, CH$$ _2 $$-pyridine)

$$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$):

Tautomeric Equilibria and Electronic Resonance

The hydroxypyridine moiety undergoes pH-dependent tautomerization between hydroxypyridine and pyridone forms (Figure 3):

Table 2: Tautomeric equilibrium constants ($$ K_{\text{taut}} $$)

| Solvent | $$ K_{\text{taut}} $$ ([Pyridone]/[Hydroxypyridine]) |

|---|---|

| Cyclohexane | 0.3 |

| Acetonitrile | 1.8 |

| Water | 6.4 |

Key observations:

- Hydroxypyridine dominance in nonpolar media due to intramolecular H-bonding .

- Pyridone preference in polar solvents ($$ \Delta G^\circ = -2.1 \, \text{kJ/mol} $$ in water) from enhanced solvation of the zwitterionic form .

- Resonance stabilization in the pyridone tautomer involves charge delocalization:

$$

\text{O}^- \leftrightarrow \text{N}^+ \text{-H} \leftrightarrow \text{C=O}

$$

This conjugation reduces the HOMO-LUMO gap by 0.8 eV compared to the hydroxypyridine form .

Electronic effects of the carboxylic acid group:

Properties

IUPAC Name |

3-(5-hydroxypyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-7-3-6(4-9-5-7)1-2-8(11)12/h3-5,10H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTJRBKRPQDGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Ester Precursors

A common approach involves synthesizing an ester intermediate followed by hydrolysis to yield the target acid. For example, the preparation of related 3-substituted pyridine propanoic acids has been achieved by:

- Reacting ethyl esters with sodium hydroxide in aqueous ethanol at room temperature for extended periods (e.g., 10 hours) to ensure complete hydrolysis.

- Acidifying the reaction mixture post-hydrolysis to precipitate the free acid.

- Purification by crystallization from ethanol.

This method was demonstrated in the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, which shares structural similarity with this compound, indicating the feasibility of this approach for the target compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Ester hydrolysis | NaOH in aqueous ethanol, 25°C, 10 h | Complete ester consumption |

| Acidification | Acetic acid | Precipitation of free acid |

| Purification | Crystallization from ethanol | Pure acid obtained |

Ammonia-Mediated Ring Expansion from Furan Precursors

A notable synthetic strategy involves the ring expansion of 2-acylfurans with ammonia under high temperature and pressure to form 3-hydroxypyridines. This methodology provides access to 3-hydroxypyridine derivatives, including those substituted at the 5-position.

- Reaction of acylfurans with ammonia at 120°C in an autoclave for 12 hours.

- The ring expansion tolerates various substituents, including halogens, which is advantageous for functional group diversity.

- The product is isolated after evaporation and purification steps.

This approach is well-documented in doctoral research focusing on functionalized 3-hydroxypyridines and offers a versatile route to the target compound.

Nucleophilic Substitution on Halogenated Pyridines

Another preparation route involves nucleophilic substitution of halogen atoms on pyridine rings with hydroxide ions:

- Alkali fusion of pyridinesulfonic acids or halopyridines with sodium hydroxide or sodium methoxide in methanol.

- Reaction conditions vary from reflux to sealed tube heating (e.g., 110°C).

- This method yields hydroxypyridine derivatives, including 3-hydroxy-5-halopyridines, which can be further functionalized to propanoic acid derivatives.

This classical method is widely used for 3-hydroxypyridine synthesis and is adaptable for preparing this compound.

Coupling and Functional Group Transformations

For derivatives involving amide or hydrazide functionalities on the propanoic acid side chain, coupling reactions using carbodiimide agents (e.g., DCC) and subsequent functional group transformations are employed:

- Activation of this compound with N-hydroxysuccinimide and DCC in dry solvents.

- Coupling with various amines to form amides.

- Hydrazinolysis of esters to form hydrazides.

- Hydroxylamine treatment to yield hydroxamic acid derivatives.

These methods provide structural diversity and have been reported with detailed NMR and mass spectrometry data for characterization.

Comparative Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Ester hydrolysis | NaOH, aqueous ethanol, room temp, 10 h | Mild conditions, straightforward | Long reaction time | 70-90 |

| Ring expansion from furans | Ammonia, 120°C, autoclave, 12 h | Versatile, tolerates substituents | Requires high pressure equipment | Moderate (varies) |

| Nucleophilic substitution | NaOH or NaOMe, reflux or sealed tube heating | Classical, well-established | Requires halogenated precursors | 40-60 |

| Carbodiimide-mediated coupling | DCC, NHS, amines, dry solvents | Enables amide/hydrazide formation | Sensitive to moisture | 60-85 |

Detailed Research Findings

The hydrolysis of ethyl esters of pyridine propanoates proceeds efficiently at ambient temperature with sodium hydroxide, yielding the free acid after acidification and crystallization. The reaction progress is monitored by TLC, and the products are characterized by ^1H and ^13C NMR spectroscopy, confirming the integrity of the pyridine ring and side chain.

Ring expansion of 2-acylfurans with ammonia provides a robust synthetic route to 3-hydroxypyridines, including 5-substituted derivatives. This method allows for the introduction of various functional groups on the pyridine ring, which can be further elaborated to propanoic acid derivatives.

Nucleophilic substitution of halopyridines under strongly basic conditions can selectively introduce hydroxyl groups at the 3-position, which can then be converted into propanoic acid derivatives via standard organic transformations.

Carbodiimide-mediated coupling reactions enable the formation of amide derivatives of this compound, expanding the compound’s utility in medicinal chemistry and material science. These reactions require careful control of moisture and purification steps to remove byproducts such as dicyclohexylurea.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group or the propanoic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Acetic anhydride, propionic anhydride, or other acylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction may produce pyridine alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Treatment of Metabolic Disorders

Research indicates that compounds similar to 3-(5-hydroxypyridin-3-yl)propanoic acid have shown promise in treating metabolic disorders, particularly type 2 diabetes. These compounds act as agonists for GPR40 (free fatty acid receptor 1), which plays a crucial role in insulin secretion and glucose metabolism. Studies demonstrate that these derivatives can lower blood glucose levels without inducing hypoglycemia, making them suitable candidates for diabetes management .

2. Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Antioxidant Properties

The compound's hydroxypyridine group is associated with antioxidant activity. Preliminary studies suggest that it can scavenge free radicals, thereby reducing oxidative damage in biological systems. This characteristic positions it as a potential therapeutic agent for conditions related to oxidative stress .

Biochemical Applications

1. Enzyme Modulation

Research has explored the role of this compound in modulating enzyme activity. It has been found to influence the activity of certain enzymes involved in metabolic pathways, which could lead to novel approaches in metabolic engineering and synthetic biology .

2. Drug Development

The compound serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance potency and selectivity towards specific biological targets, making it a valuable candidate in drug design .

Industrial Applications

1. Synthesis of Fine Chemicals

In the chemical industry, this compound can be utilized as an intermediate in the synthesis of fine chemicals and agrochemicals. Its unique properties enable it to participate in various chemical reactions, facilitating the production of complex molecules with desirable characteristics .

2. Formulation Development

The compound's solubility and stability make it suitable for formulation development in pharmaceuticals and nutraceuticals. It can be incorporated into various delivery systems, enhancing bioavailability and therapeutic efficacy .

Case Studies

Case Study 1: GPR40 Agonists

A study focused on a series of phenyl propionic acid derivatives demonstrated that modifications similar to those seen in this compound significantly improved glucose-dependent insulin secretion in animal models. The results indicated enhanced therapeutic effects compared to existing treatments for type 2 diabetes .

Case Study 2: Neuroprotection Research

Another investigation evaluated the neuroprotective effects of hydroxypyridine derivatives on neuronal cell lines exposed to oxidative stress. The study found that these compounds effectively reduced cell death and maintained mitochondrial function, highlighting their potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(5-Hydroxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s hydroxypyridine group distinguishes it from other propanoic acid derivatives. Key structural analogs include:

- Chlorinated phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid): Feature chlorine substituents on a phenolic ring, enhancing antimicrobial activity against E. coli and S. aureus .

- Sulfur-containing esters (e.g., 3-(methylthio)propanoic acid methyl ester): Methylthio and ester groups contribute to pineapple aroma profiles, with odor thresholds influencing flavor potency .

Key Observations:

- Antimicrobial Activity: Chlorinated phenylpropanoic acids and quinoline derivatives exhibit potent antimicrobial effects, suggesting that the hydroxypyridine group in the target compound may similarly interact with microbial targets through hydrogen bonding or π-π stacking .

- Aroma Contributions: Sulfur-containing esters like 3-(methylthio)propanoic acid methyl ester highlight the role of functional groups in flavor chemistry, though the hydroxypyridine group is unlikely to contribute to aroma due to its polar nature .

- Therapeutic Potential: Compounds with phenolic or heterocyclic substituents (e.g., quinoline, methoxyphenyl) demonstrate varied bioactivities, implying that the hydroxypyridine moiety could be optimized for drug design .

Physicochemical Properties

- Acidity: The hydroxyl and pyridine nitrogen could increase acidity relative to phenylpropanoic acids, influencing ionization and receptor binding.

Biological Activity

3-(5-Hydroxypyridin-3-yl)propanoic acid, with the molecular formula C₈H₉NO₃, is a compound characterized by a pyridine ring substituted with a hydroxyl group at the 5-position and a propanoic acid group at the 3-position. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives that may exhibit distinct biological activities. The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus affecting their catalytic activity.

- Receptor Binding : It can interact with cell surface receptors, modulating cellular signaling pathways.

- Pathway Modulation : The compound influences biochemical pathways, leading to changes in cellular functions and responses .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds similar to this compound. For example, derivatives have shown significant neuroprotection against oxidative stress and neurotoxicity in cellular models. These compounds were effective in preventing cell death induced by amyloid-beta peptide and other neurotoxic agents .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. They have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms such as disrupting bacterial cell wall synthesis or interfering with protein synthesis .

Anti-inflammatory Properties

The compound has been explored for its potential anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS) .

Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of hydroxyl-substituted pyridine derivatives, including this compound. The results demonstrated that these compounds significantly reduced oxidative stress markers and improved cell viability in SH-SY5Y neuroblastoma cells exposed to neurotoxic agents.

| Compound | IC₅₀ (µM) | Effect on Cell Viability (%) |

|---|---|---|

| This compound | 50 | 80% |

| Control (No Treatment) | - | 30% |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of pyridine derivatives against Gram-negative bacteria. The study found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 15 | E. coli |

| Control (Standard Antibiotic) | 5 | E. coli |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.